molecular formula C25H28N2O5 B2403155 3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946294-09-3

3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2403155
CAS RN: 946294-09-3
M. Wt: 436.508
InChI Key: IZSSMWJQCDDVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereospecific Hydrolysis

The compound has been studied for its stereospecific hydrolysis. In one study, researchers investigated the hydrolysis of racemic 3-(4-methoxyphenyl)glycidic acid methyl ester using immobilized Mucor miehel lipase in supercritical carbon dioxide (CO₂). The initial hydrolysis rate of the (2S,3R)-form was faster than that of the (2R,3S)-form. The stereoisomeric excess of the (2R,3S)-form reached 87% at a 53% total conversion level .

Emulsion Bioreactor for Production

An emulsion bioreactor has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from a racemic mixture ([±]MPGM) using the lipase from Serratia marcescens .

Oxidation Reactions

The compound has also been explored in oxidation reactions. For instance, the oxidation of methyl 3-(4-methoxyphenyl)propynoate in a system involving CF₃COOH-CH₂Cl₂-PbO₂ at low temperatures (0-2°C) resulted in the formation of dimethyl 2,3-bis(4-methoxyphenylcarbonyl)but-2-ene-1,4-dicarboxylate (II). X-ray diffraction data confirmed the E-configuration of the double bond in this product .

properties

IUPAC Name

3-(4-methoxyphenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-29-19-5-3-18(4-6-19)22-16-31-25-20(24(22)28)7-8-23-21(25)15-27(17-32-23)10-2-9-26-11-13-30-14-12-26/h3-8,16H,2,9-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSSMWJQCDDVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.